molecular formula C10H21B B1376995 1-Bromodecane-10,10,10-d3 CAS No. 284474-47-1

1-Bromodecane-10,10,10-d3

Cat. No.: B1376995
CAS No.: 284474-47-1
M. Wt: 224.2 g/mol
InChI Key: MYMSJFSOOQERIO-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromodecane-10,10,10-d3 is a deuterated alkyl halide with the molecular formula CD3(CH2)8CH2Br. It is a stable isotope-labeled compound where three hydrogen atoms at the terminal carbon are replaced by deuterium atoms. This compound is used in various scientific research applications due to its unique isotopic properties.

Biochemical Analysis

Biochemical Properties

1-Bromodecane-10,10,10-d3 plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its bromine atom. The bromine atom can participate in nucleophilic substitution reactions, making it a valuable tool for studying enzyme mechanisms and protein interactions. For instance, it can react with thiol groups in cysteine residues of proteins, leading to the formation of covalent bonds .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular membranes can disrupt membrane integrity, leading to changes in ion transport and cellular homeostasis. Additionally, it can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and protein function. For example, the compound can inhibit the activity of enzymes involved in DNA replication, leading to alterations in cell proliferation and growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to the formation of reactive intermediates that may have additional effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular metabolism and gene expression. Toxic or adverse effects, such as liver and kidney damage, have been observed at high doses. These effects are likely due to the compound’s interaction with cellular membranes and enzymes involved in detoxification pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in lipid metabolism and energy production. The compound can affect metabolic flux by altering the activity of key enzymes in these pathways, leading to changes in metabolite levels. For example, it can inhibit the activity of fatty acid synthase, resulting in decreased lipid synthesis and accumulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can be transported across cellular membranes by specific transporters, leading to its accumulation in certain cellular compartments. This localization can affect its activity and function, as well as its potential toxicity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization can affect the compound’s activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromodecane-10,10,10-d3 can be synthesized through the bromination of decane-10,10,10-d3. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the terminal carbon.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent reaction conditions to ensure the desired isotopic purity and yield. The product is then purified through distillation or chromatography to achieve the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Bromodecane-10,10,10-d3 undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: It reacts with nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and amines (NH2-) to form corresponding substituted products.

    Elimination Reactions: It can undergo elimination reactions in the presence of strong bases like potassium tert-butoxide (KOtBu) to form alkenes.

    Reduction Reactions: It can be reduced to decane-10,10,10-d3 using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.

    Elimination: Conducted in the presence of strong bases at elevated temperatures.

    Reduction: Performed under anhydrous conditions with reducing agents.

Major Products Formed

    Nucleophilic Substitution: Formation of decyl derivatives such as decanol, decylamine, and decanenitrile.

    Elimination: Formation of 1-decene.

    Reduction: Formation of decane-10,10,10-d3.

Scientific Research Applications

1-Bromodecane-10,10,10-d3 is widely used in scientific research, including:

    Chemistry: As a labeled compound in mechanistic studies and tracer experiments.

    Biology: In metabolic studies to trace the incorporation and transformation of deuterated compounds.

    Medicine: In pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: In the synthesis of deuterated materials and as a standard in analytical techniques like nuclear magnetic resonance (NMR) spectroscopy.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromodecane-d21
  • 1-Bromododecane-12,12,12-d3
  • 1-Bromopropane-3,3,3-d3
  • 1-Bromohexadecane-16,16,16-d3

Uniqueness

1-Bromodecane-10,10,10-d3 is unique due to its specific isotopic labeling at the terminal carbon. This distinct labeling allows for precise tracking in various scientific studies, making it a valuable tool in research applications. Compared to other similar compounds, it offers specific advantages in terms of isotopic purity and stability, which are crucial for accurate experimental results.

Properties

IUPAC Name

10-bromo-1,1,1-trideuteriodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMSJFSOOQERIO-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.